

Application Note: Structural Elucidation of N-Tosyl-L-aspartic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Tosyl-L-aspartic acid*

Cat. No.: B122637

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This document provides a detailed protocol for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for **N-Tosyl-L-aspartic acid**. The application note outlines sample preparation, experimental parameters for ^1H , ^{13}C , and 2D-COSY/HSQC NMR, and a guide to spectral interpretation for complete structural verification.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the atoms of **N-Tosyl-L-aspartic acid** are numbered as follows:

The image you are requesting does not exist or is no longer available.

imgur.com

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[1]

- **Sample Weighing:** For a standard ^1H NMR spectrum, weigh approximately 5-10 mg of **N-Tosyl-L-aspartic acid**. [2] For a ^{13}C NMR spectrum, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ^{13}C nucleus. [2][3]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is fully soluble. Dimethyl sulfoxide- d_6 (DMSO-d_6) is a common choice for polar molecules like amino acid derivatives as it can dissolve the sample and allows for the observation of exchangeable protons (NH and COOH). Other potential solvents include Methanol- d_4 (CD_3OD) or Deuterium Oxide (D_2O) with pH adjustment, though exchangeable protons will be lost in D_2O . [4]
- **Dissolution:** Add approximately 0.6 mL of the chosen deuterated solvent to a clean, dry vial containing the sample. [5] Vortex or gently agitate the vial until the sample is completely dissolved.
- **Filtration and Transfer:** To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. [2][3][6] The final sample height in the tube should be approximately 4-5 cm. [1][3]
- **Final Steps:** Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt. [5][6]

NMR Data Acquisition

The following are typical acquisition parameters on a 400 MHz or 500 MHz spectrometer.

- ^1H NMR Spectroscopy:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: 0-12 ppm.

- Acquisition Time: ~3-4 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 8-16 scans.
- Temperature: 298 K.
- $^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy:
 - Pulse Program: Proton-decoupled single pulse (zgpg30).
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024-4096 scans (or more, depending on concentration).
 - Temperature: 298 K.
- 2D COSY (Correlation Spectroscopy):
 - Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).
 - Pulse Program: Standard COSY sequence (cosygpgf).
 - Spectral Width (F1 and F2): 0-12 ppm.
 - Number of Scans: 2-4 per increment.
 - Number of Increments: 256-512 in the F1 dimension.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.^[7]

- Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).
- Spectral Width (F2 - ^1H): 0-12 ppm.
- Spectral Width (F1 - ^{13}C): 0-200 ppm.
- Number of Scans: 4-8 per increment.
- Number of Increments: 128-256 in the F1 dimension.

Data Presentation and Interpretation

The following tables summarize the predicted chemical shifts (δ) and multiplicities for **N-Tosyl-L-aspartic acid**. Actual values may vary based on solvent, concentration, and temperature.

Predicted ^1H NMR Data (in DMSO- d_6)

Atom #	Label	Predicted δ (ppm)	Multiplicity	Coupling (J) Hz	Integration	Notes
1	H α	4.2 - 4.4	Doublet of Doublets (dd)	J(H α ,H β a), J(H α ,NH)	1H	Coupled to the two diastereotopic H β protons and the NH proton.
2a	H β a	2.7 - 2.9	Doublet of Doublets (dd)	J(H β a,H β b), J(H β a,H α)	1H	Diastereotopic protons; appear as distinct signals.
2b	H β b	2.5 - 2.7	Doublet of Doublets (dd)	J(H β b,H β a), J(H β b,H α)	1H	Diastereotopic protons; appear as distinct signals.
5	NH	8.0 - 8.5	Doublet (d)	J(NH,H α)	1H	Exchangeable with D ₂ O. Position is concentration-dependent.
8, 12	H-Ar	~7.7	Doublet (d)	~8.2	2H	Protons ortho to the sulfonyl group.
9, 11	H-Ar	~7.4	Doublet (d)	~8.2	2H	Protons meta to the

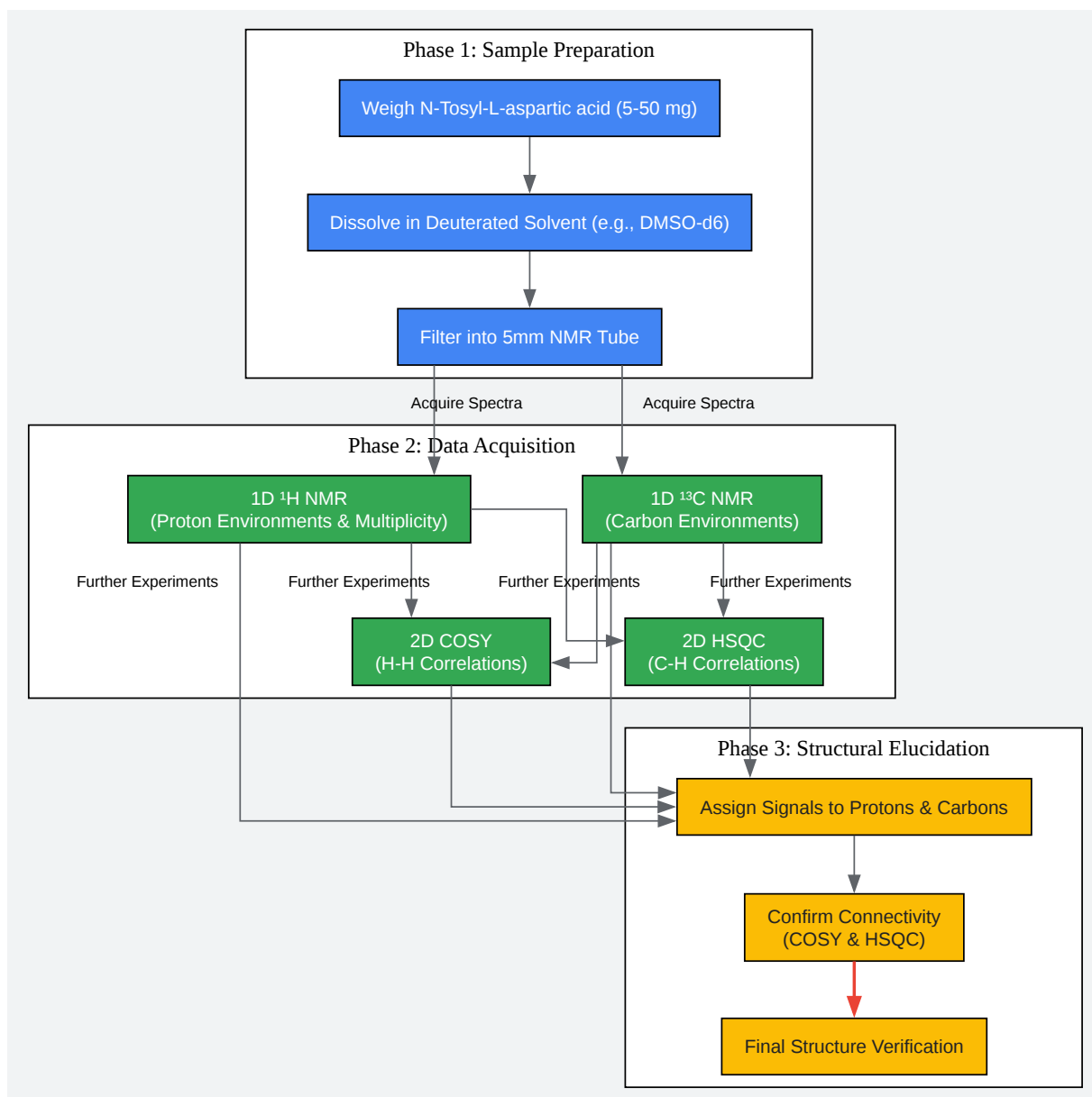
						sulfonyl group.
14	CH ₃	~2.4	Singlet (s)	-	3H	Methyl group on the tosyl moiety.
-	COOH	12.0 - 13.0	Broad Singlet (broad s)	-	2H	Acidic protons, very broad and exchangeable with D ₂ O.

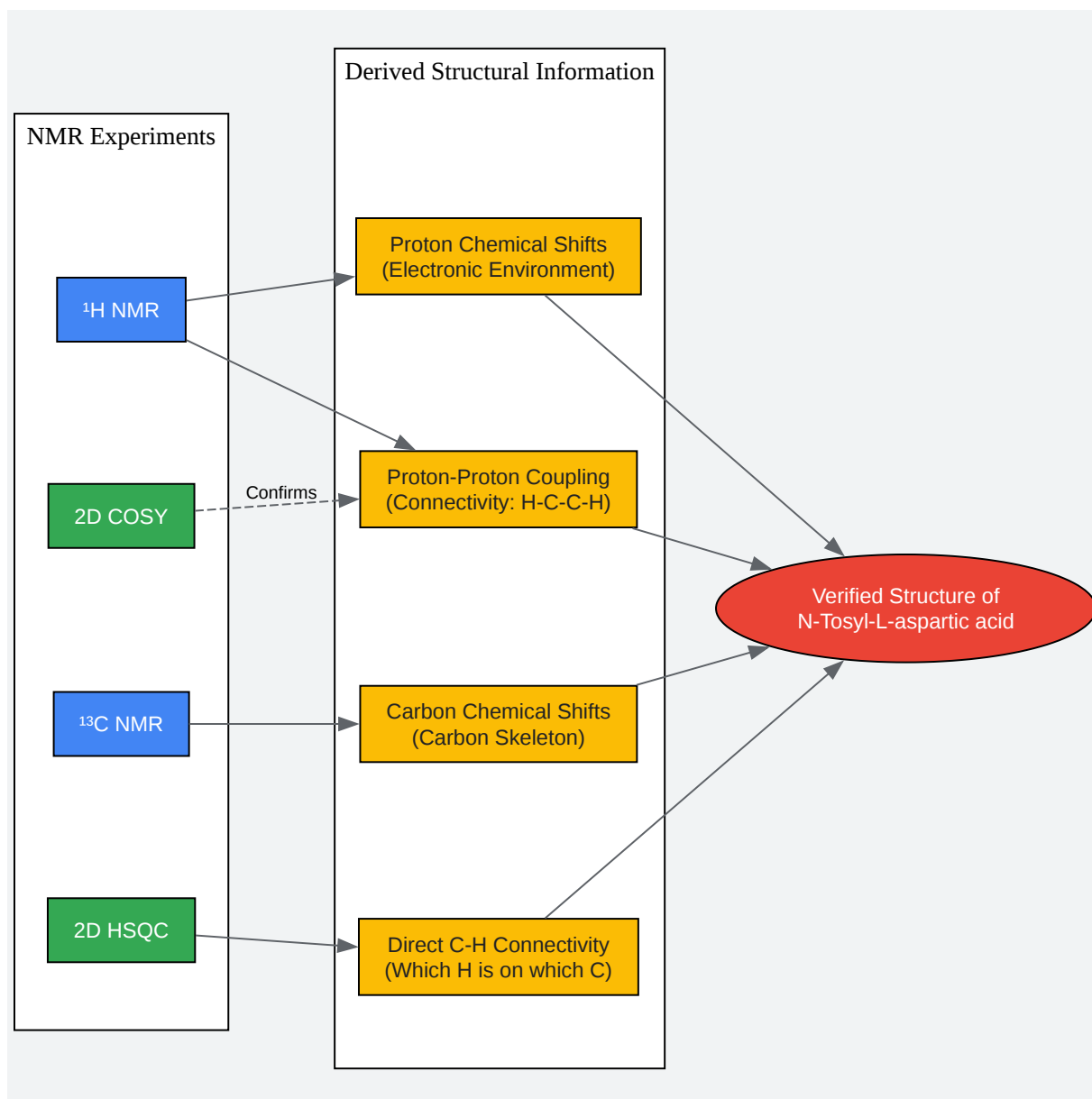
Predicted ¹³C NMR Data (in DMSO-d₆)

Atom #	Label	Predicted δ (ppm)	Notes
3	C β	36 - 39	Methylene carbon of the aspartate backbone.
1	C α	51 - 54	Methine carbon, shifted downfield by the adjacent nitrogen and carbonyl.
13	CH ₃	~21	Tosyl methyl carbon.
9, 11	C-Ar	~127	Aromatic carbons meta to the sulfonyl group.
8, 12	C-Ar	~130	Aromatic carbons ortho to the sulfonyl group.
10	C-Ar (ipso)	~138	Aromatic carbon attached to the methyl group.
7	C-Ar (ipso)	~143	Aromatic carbon attached to the sulfur atom.
4	COOH	171 - 173	Carboxylic acid carbon of the side chain.
6	COOH	173 - 175	Carboxylic acid carbon of the backbone.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical flow of experiments and data interpretation for structural elucidation.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Cal State LA [calstatela.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. quora.com [quora.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. web.uvic.ca [web.uvic.ca]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Note: Structural Elucidation of N-Tosyl-L-aspartic acid using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122637#nmr-spectroscopy-of-n-tosyl-l-aspartic-acid-for-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com